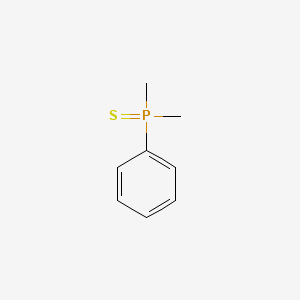

Phosphine sulfide, dimethylphenyl-

Description

Contemporary Significance in Organophosphorus Chemistry Research

Phosphine (B1218219) sulfide (B99878), dimethylphenyl- and related phosphine sulfides hold considerable significance in modern organophosphorus chemistry. They are recognized for their versatility in a range of chemical reactions and applications, particularly in the fields of catalysis and the synthesis of specialized chemicals. ontosight.ai Their stability allows them to serve as crucial intermediates in the synthesis of tertiary phosphines. wikipedia.org

A key area of their importance lies in their role as precursors to chiral ligands for asymmetric catalysis. Phosphorus-stereogenic phosphines, which can be derived from phosphine sulfides, are central to asymmetric transition-metal catalysis and have also found use as organocatalysts. nih.gov The development of new synthetic methods to produce these valuable chiral phosphines often involves phosphine sulfide intermediates. Their ability to form stable complexes with various metals makes them useful in a variety of industrial processes, including hydrogenation, cross-coupling, and hydroformylation reactions. ontosight.ai

Role as a Prochiral Building Block for P-Stereogenic Compounds

A significant role of dimethylphenylphosphine (B1211355) sulfide in synthetic chemistry is its function as a prochiral building block for the creation of P-stereogenic compounds. The phosphorus atom in dimethylphenylphosphine sulfide is prochiral because the two methyl groups attached to it are chemically equivalent until one is selectively modified. This feature allows for the generation of a chiral phosphorus center.

A primary strategy to achieve this is through asymmetric deprotonation. Research has demonstrated that using an organolithium base in the presence of a chiral ligand, such as (-)-sparteine (B7772259), can selectively remove a proton from one of the two methyl groups. nih.gov This process creates a new P-stereogenic center. The reaction can be controlled to produce different enantiomers by adjusting the reaction conditions, switching between kinetic and thermodynamic control. nih.gov

Table 2: Asymmetric Deprotonation of Dimethylphenylphosphine Sulfide

| Condition | Enantiomeric Ratio (er) | Control Type |

|---|---|---|

| nBuLi/(-)-sparteine, Et₂O, -78 °C | ~88:12 | Kinetic |

| Equilibration at 0 °C after lithiation | 81:19 (opposite configuration) | Thermodynamic |

Source: PubMed nih.gov

This methodology provides a powerful route to access P-stereogenic compounds. nih.gov These resulting chiral phosphine sulfides are valuable precursors and can be converted into a diverse array of other P-stereogenic molecules, including chiral phosphines used in asymmetric catalysis. nih.govtcu.edursc.org The ability to use a simple, achiral starting material like dimethylphenylphosphine sulfide to generate complex, enantiomerically enriched phosphorus compounds underscores its importance as a fundamental building block in the field of stereoselective synthesis. nih.govnih.gov

Properties

IUPAC Name |

dimethyl-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11PS/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGPKEQLRZIWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400412 | |

| Record name | Phosphine sulfide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-00-2 | |

| Record name | Phosphine sulfide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional Synthesis Routes

The most common and straightforward method for preparing dimethylphenylphosphine (B1211355) sulfide (B99878) is through the direct sulfurization of dimethylphenylphosphane. wikipedia.org This reaction involves treating dimethylphenylphosphane with elemental sulfur. wikipedia.org The phosphine (B1218219) acts as a nucleophile, attacking the sulfur atom, which leads to the formation of the corresponding phosphine sulfide. This process is typically efficient and results in a high yield of the desired product. The reaction is generally carried out in a suitable solvent at room temperature or with gentle heating. mdpi.com The heat of formation in this reaction is related to the basicity of the phosphine. wikipedia.org

Asymmetric Synthesis Approaches for Enantioenriched Products

The synthesis of enantioenriched P-stereogenic phosphine sulfides, including dimethylphenylphosphine sulfide, has garnered significant attention due to their potential applications as ligands in asymmetric catalysis. frontiersin.org These methods often rely on the deprotonation of a prochiral phosphine sulfide followed by reaction with an electrophile.

The generation of a stereocenter at the phosphorus atom in dimethylphenylphosphine sulfide can be achieved through several sophisticated asymmetric synthesis strategies. frontiersin.orgnih.govnih.govacs.orgnsf.gov These methods often utilize chiral reagents to control the stereochemical outcome of the reaction. frontiersin.orgnih.govnih.govacs.orgnsf.gov

A key strategy for the asymmetric synthesis of P-stereogenic phosphine sulfides is the kinetic deprotonation of a prochiral starting material, such as dimethylphenylphosphine sulfide, using a chiral organolithium base. nih.govnih.govacs.org The complex formed between an organolithium reagent, typically n-butyllithium (nBuLi), and a chiral ligand, most notably (-)-sparteine (B7772259), can selectively remove a proton from one of the two enantiotopic methyl groups of the phosphine sulfide. nih.govacs.org This process occurs at low temperatures, such as -78 °C, to ensure kinetic control. nih.govacs.org

The diastereomeric transition states formed during the deprotonation have different energies, leading to a preference for the formation of one enantiomer of the lithiated intermediate. Subsequent trapping of this intermediate with an electrophile yields the enantioenriched P-stereogenic phosphine sulfide. nih.gov The enantiomeric ratio (er) of the product is determined by the difference in the activation energies of the competing deprotonation pathways. acs.org For instance, the deprotonation of a dimethyl-substituted phosphine sulfide with nBuLi/(-)-sparteine in diethyl ether at -78°C, followed by trapping, can yield the product with an enantiomeric ratio of approximately 88:12. nih.govacs.org

| Reaction Conditions | Electrophile | Enantiomeric Ratio (er) | Reference |

| nBuLi/(-)-sparteine, Et₂O, -78 °C, 3 h | Ph₂CO | 87:13 | acs.org |

| nBuLi/(-)-sparteine, Et₂O, -78 °C, 3 h | Me₃SiCl | 88:12 | acs.org |

An advancement on the kinetic deprotonation approach is the dynamic thermodynamic resolution of the lithiated phosphine sulfide intermediates. nih.govacs.org It has been observed that the lithiated stereoisomers of the phosphine sulfide can interconvert at temperatures above 0 °C. nih.gov This unprecedented finding for lithiated phosphine sulfides allows for the conversion of a kinetically controlled mixture of diastereomeric complexes into a thermodynamically more stable single diastereomer. nih.gov

In this method, the phosphine sulfide is first lithiated with nBuLi, and then (-)-sparteine is added. nih.gov By allowing the mixture to equilibrate at a higher temperature (e.g., 0 °C) for a period of time, the less stable diastereomeric complex can convert to the more stable one. nih.gov Subsequent trapping of this equilibrated mixture with an electrophile leads to the formation of the P-stereogenic product with an enantiomeric ratio that is often opposite in configuration to that obtained under kinetic control. nih.gov For example, after equilibration at 0°C for 3 hours, electrophilic trapping can result in an adduct with an 81:19 er. nih.gov This method provides access to either enantiomer of the P-stereogenic product from the same chiral ligand simply by altering the reaction conditions. nih.gov

| Incubation Temperature (°C) | Incubation Time (h) | Enantiomeric Ratio (er) | Reference |

| -78 | 1 | 87:13 | acs.org |

| -20 | 1 | 87:13 | acs.org |

| -10 | 1 | 87:13 | acs.org |

| 0 | 3 | 79:21 | acs.org |

Desymmetrization is a powerful strategy for accessing P-stereogenic compounds from prochiral precursors. frontiersin.orgacs.org In the context of dimethylphenylphosphine sulfide, this involves the enantioselective deprotonation of one of the two prochiral methyl groups by a chiral base, followed by quenching with an electrophile. frontiersin.orgacs.org This process effectively converts the achiral starting material into a chiral, enantioenriched product in a single synthetic operation. acs.org

The success of this approach hinges on the ability of the chiral base to discriminate between the two enantiotopic methyl groups. The use of a chiral lithium amide base, for instance, can achieve this differentiation. acs.org The resulting lithiated species is then trapped with a suitable electrophile, such as a silyl (B83357) chloride, to afford the functionalized, P-stereogenic phosphine sulfide. nih.gov This method provides a direct route to chiral building blocks that can be further elaborated into more complex phosphine ligands. nih.gov For example, a trimethylsilyl-substituted phosphine sulfide can be generated with a 99:1 enantiomeric ratio through this methodology. nih.gov

Stereoselective Intramolecular Cyclization Reactions

Desymmetrization Followed by Haloalkylation and Cyclization to Form Phosphine Sulfides with Cycloalkyl Fragments

A key strategy for synthesizing P-chirogenic phosphine sulfides bearing cycloalkyl fragments involves a sequence of desymmetrization, haloalkylation, and subsequent intramolecular cyclization. This approach allows for the creation of stereodefined phosphorus centers.

The process often begins with a prochiral starting material, such as bis(hydroxymethyl)methylphosphine sulfide. This compound can be desymmetrized using an enzymatic acylation, which selectively acylates one of the two hydroxymethyl groups, leading to a chiral monoacetate with high enantiomeric excess (ee).

Following desymmetrization, the remaining free hydroxyl group is converted into a leaving group, typically through tosylation. The next crucial step is a haloalkylation of the phosphorus atom. This is achieved by deprotonating the P-methyl group with a strong base like n-butyllithium (n-BuLi) and then reacting the resulting anion with a dihaloalkane, such as 1-bromo-3-chloropropane (B140262). This introduces a haloalkyl chain onto the phosphorus center.

The final step is an intramolecular cyclization. Treatment with another equivalent of a strong base promotes a nucleophilic substitution, where the phosphorus anion displaces the halide on the appended chain, forming a cyclic phosphine sulfide. For instance, using 1-bromo-3-chloropropane as the linker results in a four-membered phosphacyclobutane ring. The sequence is designed to proceed with retention of configuration at the phosphorus center.

Table 1: Reaction Conditions for Cyclization

| Step | Reagents and Conditions | Intermediate/Product |

| Haloalkylation | 1. n-BuLi, THF, -78 °C to rt | P-CH₂- anion |

| 2. Br(CH₂)₃Cl, -78 °C to rt | (3-chloropropyl)methylphenylphosphine sulfide | |

| Cyclization | n-BuLi, THF, -78 °C to rt | 1-phenyl-1-thioxo-phosphacyclobutane |

Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of phosphine sulfides, enabling the formation of new carbon-phosphorus and carbon-carbon bonds. These methods expand the structural diversity of phosphine derivatives, which are valuable as ligands in catalysis.

Palladium-Catalyzed P–C Cross-Coupling of Hydroxymethylphosphine Sulfide Derivatives

Palladium catalysis is effectively used for the P–C cross-coupling of phosphine sulfide derivatives. For example, (hydroxymethyl)methylphenylphosphine sulfide can be coupled with aryl or vinyl halides. This reaction typically involves the deprotonation of the P-H bond in a secondary phosphine sulfide precursor to generate a nucleophilic phosphide, which then participates in the palladium-catalyzed coupling cycle.

However, a more direct functionalization can occur at a carbon atom adjacent to the phosphorus. For instance, the hydroxymethyl group of (hydroxymethyl)methylphenylphosphine sulfide can be transformed to facilitate coupling. While direct P-C coupling is more common for P-H compounds, functionalization of substituents on the phosphorus atom is also a viable strategy for elaboration.

Rhodium-Catalyzed C–H Activation and Annulation for Bulky Phosphine Ligand Synthesis

Rhodium catalysts are particularly effective in directing C–H activation and annulation reactions for the synthesis of complex, bulky phosphine ligands. These ligands are crucial for achieving high selectivity in various catalytic transformations. The phosphine sulfide group can act as a directing group, facilitating the ortho-C–H activation of an adjacent aryl ring.

In a typical reaction, a phosphine sulfide like dimethylphenylphosphine sulfide can undergo rhodium-catalyzed annulation with an alkyne. The rhodium catalyst coordinates to the sulfur atom of the phosphine sulfide, positioning the metal in proximity to the ortho-C–H bonds of the phenyl group. This facilitates oxidative addition of the C–H bond to the metal center. Subsequent migratory insertion of the alkyne and reductive elimination leads to the formation of a new ring fused to the phenyl group, resulting in a polycyclic phosphine sulfide. These bulky phosphine sulfides can then be reduced to the corresponding phosphines for use as ligands.

Coordination Chemistry and Ligand Applications

Complexation with Transition Metals and Structural Insights

The coordination of dimethylphenylphosphine (B1211355) sulfide (B99878) to transition metals primarily occurs through the sulfur atom, which acts as a soft donor, making it suitable for bonding with soft metal centers. The steric and electronic properties of the dimethylphenyl and phenyl groups attached to the phosphorus atom influence the geometry and stability of the resulting metal complexes.

Dimethylphenylphosphine sulfide forms a variety of complexes with rhenium, particularly in the context of polyhydride and carbonyl chemistry. These complexes are of interest for their potential catalytic activities and unique structural features. nih.govrsc.org For instance, rhenium polyhydride complexes supported by phosphine (B1218219) ligands are known to be fluxional in solution, exhibiting dynamic intramolecular exchange processes. nih.gov

The synthesis of rhenium complexes often involves the reaction of a suitable rhenium precursor, such as [ReOCl₃(AsPh₃)₂], with the phosphine sulfide ligand. rsc.org This can lead to the formation of various species, including oxo- and chloro-rhenium complexes. Subsequent reactions, such as reduction with sodium borohydride, can yield polyhydride rhenium complexes. rsc.org The nature of the resulting hydride complex, whether it be a trihydride, pentahydride, or a dinuclear species, depends on the reaction conditions and the stoichiometry of the reactants. rsc.org

Protonation of these polyhydride complexes with acids like HBF₄·Et₂O can lead to the formation of cationic hydride or even dihydrogen complexes, which have been characterized by techniques such as NMR spectroscopy. rsc.org The study of these rhenium complexes provides insights into the fundamental aspects of hydride and phosphine ligand coordination to high-valent transition metals. nih.govnih.gov

A series of rhenium(I) tricarbonyl complexes with sulfur-bridged dipyridyl ligands have been synthesized and their photophysical properties investigated. nih.gov The oxidation state of the sulfur bridge was found to significantly influence the emission energies of these complexes. nih.gov

Table 1: Selected Rhenium Complexes with Dimethylphenylphosphine Sulfide and Related Ligands

| Complex | Rhenium Oxidation State | Key Structural Features | Reference |

| [ReH₅(PMe₂Ph)₃] | +5 | Distorted pseudododecahedral geometry | nih.gov |

| [ReH₄(PMe₂Ph)₄]⁺ | +5 | Distorted pseudododecahedral geometry | nih.gov |

| [ReCl₃(PPh₂OMe)₃] | +3 | --- | rsc.org |

| [Re₂(μ-H)₂H₆(PMe₂Ph)₄] | --- | Dinuclear complex | nih.gov |

| [Re(CO)₃(N-N)Br] | +1 | N-N is a sulfur-bridged dipyridyl ligand | nih.gov |

Dimethylphenylphosphine sulfide also readily coordinates to palladium(II) centers, forming complexes that are relevant to catalysis and material science. The synthesis of these complexes typically involves the reaction of a palladium(II) precursor, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), with the phosphine sulfide ligand. nih.gov

The resulting palladium(II) complexes often feature a square planar geometry, which is characteristic of d⁸ metal ions. The phosphine sulfide ligand typically coordinates in a monodentate fashion through the sulfur atom. The reaction stoichiometry can influence the final product, with either bis(phosphine sulfide) or mono(phosphine sulfide) complexes being formed. nih.gov

Interestingly, palladium complexes containing phosphinecarboxamide and phosphinecarbothioamide ligands, which are structurally related to dimethylphenylphosphine sulfide, have shown thermal cis/trans isomerization. nih.gov This dynamic behavior highlights the potential for designing stimuli-responsive palladium complexes. Furthermore, palladium(II) complexes bearing phosphine and isocyanide ancillary ligands have been synthesized and show promise as antitumor agents. mdpi.com

Table 2: Representative Palladium(II) Complexes with Related Phosphine Sulfide Ligands

| Complex | Ligands | Geometry | Key Findings | Reference |

| [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Phosphinecarboxamide | Square Planar | Thermal cis/trans isomerization observed. | nih.gov |

| [Pd(indenyl)(phosphine)(isocyanide)] | Indenyl, Phosphine, Isocyanide | --- | Shows potential anticancer activity. | mdpi.com |

| [(PCP)Pd(OH₂)]⁺BF₄⁻ | Tridentate phosphido diphosphine | --- | Catalyzes electrophilic allylation of aldehydes. | researchgate.net |

The sulfur atom of dimethylphenylphosphine sulfide can act as a bridging ligand between two metal centers, leading to the formation of binuclear complexes. This bridging capability is a common feature in the chemistry of sulfur-containing ligands and can lead to interesting electronic and structural properties. nih.govresearchgate.net

The formation of sulfur-bridged complexes can occur through various synthetic routes. For example, the reaction of a mononuclear complex containing a terminal phosphine sulfide ligand with another metal precursor can result in a bridged species. Alternatively, self-assembly processes involving metal ions and the phosphine sulfide ligand can directly yield binuclear structures.

The electronic communication between the metal centers in these sulfur-bridged complexes is a topic of significant interest. The nature of the bridging sulfur atom (e.g., sulfide, sulfoxide, or sulfone) can be used to tune the degree of electronic coupling between the metal centers, which in turn affects the photophysical and electrochemical properties of the complex. nih.govresearchgate.net For instance, oxidation of the sulfur bridge can significantly alter the emission properties of luminescent transition metal complexes. nih.gov

Beyond simple mononuclear and binuclear complexes, dimethylphenylphosphine sulfide and related phosphine ligands play a crucial role in the synthesis and stabilization of metal cluster frameworks. nitrkl.ac.insciencenet.cn Metal clusters are aggregates of metal atoms held together by metal-metal bonds, and they often exhibit properties that are intermediate between those of individual atoms and bulk materials. sciencenet.cn

Phosphine ligands, including phosphine sulfides, are effective at stabilizing metal clusters by coordinating to the surface metal atoms. nitrkl.ac.in This coordination prevents the clusters from aggregating into larger particles and allows for the isolation and characterization of discrete cluster molecules. The steric bulk of the phosphine ligand can also influence the size and geometry of the resulting metal cluster. researchgate.net

The synthesis of metal clusters containing phosphine ligands can be achieved through various methods, including the reduction of metal salts in the presence of the phosphine ligand or the thermolysis of organometallic precursors. nih.gov The resulting clusters can have a wide range of nuclearities, from small triangular clusters to larger, more complex structures. ornl.gov These phosphine-stabilized metal clusters are of interest for their potential applications in catalysis, where the high surface area and unique electronic properties of the cluster can lead to enhanced reactivity and selectivity. sciencenet.cn

Reactivity and Reaction Mechanisms

Sulfur Atom Migration Rearrangements

Dimethylphenylphosphine (B1211355) sulfide (B99878) and its derivatives can undergo notable rearrangement reactions involving the migration of the sulfur atom from the phosphorus center to a carbon atom within the molecule. nih.govbeilstein-journals.orgresearchgate.net The regioselectivity of this migration, specifically whether it occurs to the β- or γ-carbon atom, is highly dependent on the type of acid catalyst used. beilstein-journals.orgresearchgate.net

In the presence of a Brønsted acid, such as a mixture of sulfuric acid and acetic acid, β-hydroxyalkylphosphine sulfides derived from dimethylphenylphosphine sulfide predominantly undergo a nih.govnih.gov-rearrangement. nih.govbeilstein-journals.org This process involves the migration of the sulfur atom from the phosphorus to the β-carbon atom, resulting in the formation of β-mercaptoalkylphosphine oxides. nih.govbeilstein-journals.org The reaction is believed to proceed through the formation of a tertiary carbocation at the β-carbon, which is facilitated by the acidic conditions. nih.govbeilstein-journals.org This carbocation is then trapped intramolecularly by the sulfur atom. The reaction is efficient for substrates derived from ketones, while those derived from aldehydes tend to undergo esterification instead of rearrangement. nih.gov

Conversely, when a Lewis acid like aluminum chloride (AlCl₃) is used as the catalyst, β-hydroxyalkylphosphine sulfides undergo a nih.govresearchgate.net-sulfur atom migration. nih.govbeilstein-journals.org This rearrangement leads to the formation of γ-mercaptoalkylphosphine oxides, where the sulfur atom has moved to the γ-carbon atom. nih.govbeilstein-journals.org The proposed mechanism for this transformation involves the initial formation of an intermediate alkenylphosphine sulfide. nih.gov This intermediate then undergoes an intramolecular reaction, leading to the observed nih.govresearchgate.net-rearrangement product. nih.gov In some cases, particularly with substrates that cannot easily form a β,γ-alkenylphosphine sulfide, migration to the β-carbon can still occur. nih.gov

The choice between a Brønsted and a Lewis acid catalyst exerts significant control over the reaction pathway, dictating whether a nih.govnih.gov- or nih.govresearchgate.net-sulfur migration occurs. nih.govbeilstein-journals.orgresearchgate.net

Brønsted acids promote the formation of a β-carbocation, leading to a nih.govnih.gov-migration . nih.govbeilstein-journals.org

Lewis acids favor the formation of an alkenylphosphine sulfide intermediate, which then facilitates a nih.govresearchgate.net-migration . nih.govbeilstein-journals.org

This divergent reactivity highlights the nuanced role of the acid catalyst in orchestrating the rearrangement of the phosphine (B1218219) sulfide scaffold. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations have been employed to rationalize these different reaction pathways, supporting the proposed mechanisms involving distinct cationic intermediates for each type of acid catalysis. nih.govbeilstein-journals.org

Transformations Involving α-Lithiated Phosphine Sulfide Intermediates

The deprotonation of dimethylphenylphosphine sulfide at one of the methyl groups using an organolithium reagent generates a highly reactive α-lithiated intermediate. nih.govrsc.org This nucleophilic species can then be trapped by various electrophiles, providing a powerful method for the synthesis of more complex, P-stereogenic phosphine sulfides. nih.govnih.gov

The α-lithiated derivative of dimethylphenylphosphine sulfide readily reacts with a variety of electrophiles. nih.govnih.gov These include aldehydes, such as pivaldehyde, and other phosphorus-containing electrophiles like tBuPCl₂. nih.gov The trapping of the lithiated intermediate with these electrophiles allows for the formation of new carbon-carbon and carbon-phosphorus bonds, respectively, at the α-position. nih.gov This methodology has been successfully used to synthesize a range of functionalized phosphine sulfides. nih.govnih.gov

Table 1: Examples of Electrophilic Trapping Reactions of Lithiated Dimethylphenylphosphine Sulfide

| Electrophile | Product |

| Pivaldehyde | β-hydroxy phosphine sulfide |

| tBuPCl₂ | Diphosphine monosulfide |

| This table is based on findings from a systematic study on the asymmetric deprotonation of a dimethyl-substituted phosphine sulfide. nih.gov |

An interesting feature of the α-lithiated intermediate of dimethylphenylphosphine sulfide is the configurational lability at the phosphorus center. nih.govresearchgate.net While the deprotonation can be carried out enantioselectively at low temperatures (e.g., -78 °C) using a chiral ligand like (-)-sparteine (B7772259), the resulting R(P) and S(P) stereoisomers of the lithiated species can interconvert at higher temperatures (above 0 °C). nih.govresearchgate.net This interconversion is a notable departure from the behavior of many other organolithium compounds that are stereogenic at the lithiated carbon. nih.gov

This dynamic behavior allows for a dynamic thermodynamic resolution of the racemic lithiated phosphine sulfide. nih.gov By allowing the system to equilibrate at 0 °C in the presence of (-)-sparteine, one diastereomeric complex is favored thermodynamically. nih.gov Subsequent electrophilic trapping then provides the product with an opposite sense of induction compared to the product obtained under kinetic control at lower temperatures. nih.gov This provides a versatile method for accessing either enantiomer of a P-stereogenic compound from the same chiral ligand, simply by altering the reaction conditions. nih.gov

Intramolecular Nucleophilic Substitution Reactions of ω-Haloalkylphosphine Derivatives

The intramolecular nucleophilic substitution of ω-haloalkylphosphine derivatives serves as a powerful method for synthesizing cyclic phosphine compounds. When treated with a strong base, these bifunctional molecules, which contain both a nucleophilic phosphorus center (once deprotonated) and an electrophilic carbon atom bearing a halogen, undergo cyclization to yield either cycloalkylphosphine or heterocyclic phosphine derivatives.

The selectivity and efficiency of this cyclization are highly dependent on several factors, including the nature of the phosphorus moiety (e.g., phosphine-borane vs. phosphine sulfide), the length of the alkyl chain separating the nucleophile and electrophile, and the substituents on the phosphorus atom.

In the case of ω-haloalkylphosphine sulfides, the reaction is initiated by a strong base, which deprotonates the carbon alpha to the phosphorus atom, creating a carbanion. This nucleophilic center then attacks the remote electrophilic carbon, displacing the halide and forming a new carbon-carbon bond to close the ring.

Research into the cyclization of ω-chloroalkyldiarylphosphine sulfides has demonstrated variable yields depending on the resulting ring size. For instance, the formation of five- and six-membered rings is often more efficient than the formation of smaller or larger rings, such as four- or seven-membered systems. This trend is highlighted by the significantly better yields for cyclopentyl and cyclohexyl products compared to cyclobutyl and cycloheptyl derivatives.

The electronic and steric properties of the aryl substituents on the phosphorus also influence the reaction's effectiveness. Studies have been conducted using various diarylphosphine sulfides with substituents like o-tolyl, p-tolyl, and o-anisyl to probe these effects.

Table 1: Cyclization Yields of ω-Chloroalkyldiphenylphosphine Sulfides

| Entry | Resulting Ring | Yield (%) |

| 1 | Cyclobutyl | Low |

| 2 | Cyclopentyl | Good |

| 3 | Cyclohexyl | Good |

| 4 | Cycloheptyl | Low |

Hydrophosphination Reactions

Hydrophosphination is a highly atom-economical chemical reaction that involves the addition of a phosphorus-hydrogen (P-H) bond across an unsaturated chemical bond, most commonly a carbon-carbon (C=C or C≡C) or carbon-nitrogen (C=N) double or triple bond. This process is fundamental for the synthesis of a wide range of organophosphorus compounds. While the reaction can be catalyzed by various means, including transition metals or radical initiators, it can also proceed uncatalyzed due to the intrinsic nucleophilicity of the phosphine and electrophilicity of the unsaturated partner.

The addition of a P(V) species, such as a secondary phosphine sulfide (R₂P(S)H), to an unsaturated system is more specifically referred to as hydrophosphorylation. This variant is often utilized to synthesize α-aminophosphine sulfides when reacting with imines. These products tend to be more stable than the corresponding α-aminophosphines derived from P(III) precursors.

Recent advancements in this field have explored new catalytic systems and mechanisms. One area of development is the use of Pt(0) catalysts for the hydrophosphination of activated alkenes, such as acrylamide (B121943) derivatives of biomolecules. This methodology has proven effective even in aqueous media, opening up possibilities for the synthesis of hydrophilic phosphine-based bioconjugates. nih.gov

Furthermore, novel mechanistic pathways are being investigated, such as a metal-catalyzed electrophilic hydrophosphination mechanism. nih.gov This approach involves the generation of electrophilic metal phosphenium intermediates that add to an unsaturated substrate, followed by a P-H hydride transfer to quench the resulting carbocation. nih.gov Studies using molybdenum(0) phosphenium complexes have provided stoichiometric proof-of-concept for this mechanism, demonstrating clean hydrophosphination of a variety of unsaturated substrates including alkenes and ketones. nih.gov

Table 2: Substrates for Mo(0)-Catalyzed Electrophilic Hydrophosphination

| Complex Type | Substrate Examples |

| More Lewis Acidic Mo(0) Phosphenium Complex | 1,1-diphenylethylene, benzophenone, ethylene |

| Less Lewis Acidic Mo(0) Phosphenium Complex | Styrene, indene, 1-hexene, cyclohexanone |

Spectroscopic and Structural Characterization Studies

X-ray Crystallography

Recent investigations have successfully determined the crystal structure of dimethylphenylphosphine (B1211355) sulfide (B99878), a compound that is liquid at room temperature. nih.goviucr.org This was achieved through specialized low-temperature crystallization methods.

Low-Temperature Crystallization Techniques for Sensitive Compounds

Due to its low melting point, obtaining single crystals of dimethylphenylphosphine sulfide suitable for X-ray diffraction has historically been challenging. nih.goviucr.org Researchers overcame this by dissolving the oily substance in hot toluene (B28343) and recrystallizing it at a very low temperature of 193 K (-80 °C), which resulted in the formation of colorless needles. iucr.org This technique of in-situ crystallization at low temperatures is essential for the structural analysis of thermally sensitive compounds. nih.goviucr.org

Crystal Structure Determination

The crystallographic analysis revealed that dimethylphenylphosphine sulfide crystallizes in the monoclinic space group P2₁/n. nih.goviucr.org The molecule adopts a tetrahedral geometry around the central phosphorus atom, with two methyl groups and one phenyl group attached. nih.gov

Table 1: Crystal Data and Structure Refinement for Dimethylphenylphosphine Sulfide

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₁₁PS |

| Formula weight | 170.21 g/mol |

| Temperature | 193 K |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

Data sourced from IUCr publications. iucr.org

Analysis of Bond Lengths and Angles (e.g., P—S bond length)

The phosphorus-sulfur bond length (P—S) in dimethylphenylphosphine sulfide was determined to be 1.9623 (5) Å. nih.goviucr.orgnih.gov This value is consistent with typical P—S bond lengths observed in other phosphine (B1218219) sulfide compounds. nih.gov The bond angles around the phosphorus atom deviate slightly from the ideal tetrahedral angle of 109.5°, ranging from 105.58 (6)° for the C1—P1—C3 angle to 113.55 (5)° for the C2—P1—S1 angle, which is attributed to the different steric requirements of the methyl and phenyl substituents. nih.gov The sulfur atom is displaced from the plane of the phenyl ring by -0.549 (1) Å, and the C4—C3—P1—S1 torsion angle is 23.85 (12)°. nih.goviucr.org

Solid-State Analysis

The solid-state packing and intermolecular interactions of dimethylphenylphosphine sulfide have been investigated using Hirshfeld surface analysis.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis provides a method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov For dimethylphenylphosphine sulfide, this analysis reveals that the most significant contributions to the crystal packing are from H···H contacts, which account for 58.1% of the total Hirshfeld surface. nih.goviucr.orgnih.gov Other notable interactions include S···H/H···S contacts (13.4%) and C···H/H···C contacts (11.7%). nih.goviucr.orgnih.gov These interactions are primarily weak, van der Waals-type forces. The sulfur atom participates in close contacts with hydrogen atoms of the methyl groups on neighboring molecules, with H···S distances of 2.87 Å and 2.95 Å. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 58.1% |

| S···H/H···S | 13.4% |

| C···H/H···C | 11.7% |

Data sourced from a 2024 study on the crystal structure of dimethyl(phenyl)phosphine sulfide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of dimethylphenylphosphine sulfide in solution. The chemical shifts in ³¹P, ¹H, and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.

While specific NMR data for dimethylphenylphosphine sulfide is not extensively available in the provided search results, data for the parent compound, dimethylphenylphosphine, and related phosphine sulfides offer valuable comparative insights. For dimethylphenylphosphine, the ³¹P NMR spectrum in CDCl₃ shows a singlet at -45.9 ppm. wikipedia.org The ¹H NMR spectrum exhibits signals for the phenyl protons in the range of δ 7.0-7.5 and a doublet for the methyl protons at δ 1.2. wikipedia.org For phosphine sulfides in general, ³¹P NMR chemical shifts can vary. For instance, the ³¹P NMR spectrum of a phosphine sulfide product (3a) showed a resonance at 65.8 ppm. rsc.org Another phosphine sulfide (3b) had a signal at 46.2 ppm. rsc.org

Applications in Materials Science and As Synthetic Intermediates

Functional Materials Development

The incorporation of phosphine (B1218219) sulfide (B99878) moieties, such as the one present in dimethylphenylphosphine (B1211355) sulfide, into polymer backbones has been a strategy for developing functional materials with tailored properties. The phosphorus-sulfur group imparts specific characteristics to the resulting polymers, influencing their thermal stability, refractive index, and dielectric properties.

A key area of investigation in the materials science application of phosphine sulfide-containing polymers is their dielectric behavior. Polymers with low dielectric constants (low-κ) and low dissipation factors are in high demand for applications in microelectronics, particularly for next-generation high-speed integrated circuits and 5G communication technologies. The introduction of phosphine sulfide groups into polymer structures has been explored as a method to achieve these desirable dielectric properties.

Research into poly(arylene ether)s containing phosphine sulfide moieties has shown that these materials can exhibit low dielectric constants. The low polarity of the P=S bond is a contributing factor to these properties. In contrast to more polar groups, the thiophosphinyl group responds less to an external electric field, which helps to maintain a low dielectric constant and dissipation factor, especially at high frequencies.

For instance, studies on poly(arylene ether phosphine sulfide)s have demonstrated their potential as low-κ materials. These polymers are typically synthesized through the sulfurization of the corresponding poly(arylene ether phosphine oxide)s, often using reagents like Lawesson's reagent. The resulting polymers not only possess favorable dielectric properties but also exhibit excellent thermal stability and high glass transition temperatures.

Representative Dielectric Properties of Polymers with Phosphine Sulfide Moieties

| Polymer Type | Dielectric Constant (κ) at 10 GHz | Dissipation Factor (tan δ) at 10 GHz |

| Poly(arylene ether phosphine sulfide) | ~2.7 - 2.9 | ~0.002 - 0.004 |

| Fluorinated Polyimide | ~2.5 - 2.8 | ~0.001 - 0.003 |

| Poly(phenylene sulfide) | ~3.0 | ~0.0015 |

Note: The values presented are typical ranges found in the literature for polymers containing phosphine sulfide or similar moieties and are for illustrative purposes.

Role as Synthetic Intermediates and Protected Analogs

Beyond its use in materials science, dimethylphenylphosphine sulfide serves as a valuable synthetic intermediate in the preparation of other organophosphorus compounds. Its stability compared to the corresponding phosphine makes it an ideal protected form.

Tertiary phosphines, such as dimethylphenylphosphine, are important ligands in homogeneous catalysis. However, they are often sensitive to oxidation. Dimethylphenylphosphine sulfide is an air-stable solid, which makes it easier to handle and store than its phosphine counterpart. It can be readily converted to dimethylphenylphosphine through a desulfurization reaction when the phosphine is needed.

This desulfurization can be achieved using various reducing agents. Common methods include the use of silanes, such as hexachlorodisilane (B81481) or trichlorosilane, often in the presence of a base. Other reagents like tributylphosphine (B147548) or certain transition metal complexes can also effect the removal of the sulfur atom. The general reaction is as follows:

(CH₃)₂P(S)Ph + Reducing Agent → (CH₃)₂PPh + Sulfur-containing byproduct

This strategy of protection and deprotection is crucial in multi-step syntheses where the sensitive phosphine functionality needs to be preserved until a later stage.

Dimethylphenylphosphine sulfide also serves as a foundational building block for the synthesis of more complex and high-value organophosphorus compounds, particularly chiral phosphine ligands. These chiral ligands are essential for asymmetric catalysis, a field that focuses on the synthesis of single-enantiomer drugs and other fine chemicals.

The synthesis of P-chiral phosphine ligands, where the stereocenter is the phosphorus atom itself, is a challenging endeavor. One successful strategy involves the use of phosphine-borane complexes as key intermediates. Dimethylphenylphosphine sulfide can be a starting point in these synthetic routes. For example, it can be reduced to the phosphine and then protected as a phosphine-borane. This phosphine-borane can then undergo stereoselective functionalization.

The P-chiral phosphine-boranes are versatile intermediates that can be converted to a wide array of chiral ligands. These ligands, in turn, are used in transition metal-catalyzed reactions, such as asymmetric hydrogenation, to produce enantiomerically pure products with high efficiency. The robustness of the phosphine sulfide allows for initial chemical manipulations on the molecule before its conversion to the catalytically active phosphine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.